molecular formula C14H20N2O3 B2525164 N-(tert-butylcarbamoyl)phenylalanine CAS No. 54897-03-9

N-(tert-butylcarbamoyl)phenylalanine

Cat. No.: B2525164
CAS No.: 54897-03-9
M. Wt: 264.325
InChI Key: ISBGFPVRVBCWAW-UHFFFAOYSA-N
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Description

This compound is widely used in drug development, peptide synthesis, and protein engineering. Its versatility makes it an indispensable tool for advancing scientific knowledge and innovation.

Preparation Methods

The synthesis of N-(tert-butylcarbamoyl)phenylalanine typically involves the protection of the amino group of phenylalanine using tert-butoxycarbonyl (Boc) groups. This process can be achieved under various conditions, including the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base . The reaction is often carried out under aqueous or anhydrous conditions, and the Boc group is stable towards most nucleophiles and bases . Industrial production methods may involve the use of catalysts such as perchloric acid adsorbed on silica-gel or iodine under solvent-free conditions .

Chemical Reactions Analysis

N-(tert-butylcarbamoyl)phenylalanine undergoes several types of chemical reactions, including:

    Oxidation: Using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Employing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reactions with electrophiles like acyl chlorides (RCOCl) or alkyl halides (RCH3I).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-(tert-butylcarbamoyl)phenylalanine is extensively used in various scientific research fields:

    Chemistry: It serves as a building block in peptide synthesis and protein engineering.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in drug development.

    Industry: The compound is valuable in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which N-(tert-butylcarbamoyl)phenylalanine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes such as carboxypeptidase A1 and N-carbamoyl-D-amino acid hydrolase . These interactions can influence various biochemical processes, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

N-(tert-butylcarbamoyl)phenylalanine can be compared with other similar compounds, such as N-(tert-butoxycarbonyl)-L-phenylalanine . While both compounds are used in peptide synthesis and protein engineering, this compound offers unique properties that make it particularly valuable in drug development and industrial applications. Other similar compounds include Boc-protected amino acids, which are commonly used in organic synthesis .

Properties

IUPAC Name

2-(tert-butylcarbamoylamino)-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)16-13(19)15-11(12(17)18)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,17,18)(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBGFPVRVBCWAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC(CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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